molecular formula C14H20O3 B038664 3-Hydroxyadamantan-1-yl methacrylate CAS No. 115372-36-6

3-Hydroxyadamantan-1-yl methacrylate

Cat. No. B038664
M. Wt: 236.31 g/mol
InChI Key: OOIBFPKQHULHSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 3-hydroxyadamantan-1-yl methacrylate involves a series of chemical reactions, starting from adamantan-1-ylmethanols. A notable procedure involves the nitroxylation of adamantan-1-ylmethanols with fuming nitric acid, followed by the reduction of intermediate nitric acid esters with hydrazine hydrate. This pathway provides an efficient method for producing the target compound, showcasing the chemical versatility and reactivity of adamantane derivatives (Ivleva, Pogulyaiko, & Klimochkin, 2018).

Scientific Research Applications

  • Hydrophilic Polymers : Hydroxyethyl methacrylate-based hydrophilic polymers have been studied for cell biology applications, including their influence on protein adsorption, cell adhesion, and control of cell function (Smetana, 1993).

  • Novel Block Copolymers : Anionic polymerizations of adamantyl methacrylate derivatives, including 1-adamantyl methacrylate and 3-methacryloyloxy-1,1'-biadamantane, have been explored for producing block copolymers with high thermal stability, attributed to the bulky adamantyl groups (Ishizone et al., 2002).

  • Selective Synthesis of 3-Hydroxy-2-methylpropionamide : A one-pot method enabling the synthesis of 3-hydroxy-2-methylpropionamide, an intermediate in the synthesis of methyl methacrylate, has been developed, demonstrating excellent conversion and selectivity (García et al., 2006).

  • Biomedical Applications : 2-Hydroxyethyl methacrylate (HEMA) is a versatile monomer with numerous applications in biomedical fields such as tissue engineering and biomaterials (Montheard et al., 1992).

  • Adhesive Polymers : Novel monomers like 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate have shown improved hydrolytic stability and adhesive properties for adhesive polymers (Moszner et al., 2006).

  • Biocompatible Polymers : Degradable and less toxic polymers derived from hydroxyl functionalized PHEMA have potential for biomedical applications and sustained drug delivery systems (Zhang et al., 2012).

  • Synthesis Methodologies : A method for synthesizing (3-hydroxyadamantan-1-yl)methanols, which could be significant in various synthesis processes, has been developed (Ivleva et al., 2018).

  • Dental Applications : Composite materials based on poly(methacrylic acid) and hydroxyapatite have shown potential in dentistry due to their biocompatibility (Cucuruz et al., 2016).

  • HPMA Copolymers : HPMA copolymers are promising as carriers for anticancer drugs and biomaterials, with potential applications in cancer and musculoskeletal diseases treatment (Kopeček & Kopec̆ková, 2010).

  • Biomedical and Pharmaceutical Fields : Double hydrophilic block copolymers based on imidazolium-based ionic liquid monomers show promise for biomedical and pharmaceutical applications (Vijayakrishna et al., 2008).

Safety And Hazards

The safety data sheet for 3-Hydroxyadamantan-1-yl methacrylate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid extremes of temperature and direct sunlight, heat, flames and sparks, and static electricity .

properties

IUPAC Name

(3-hydroxy-1-adamantyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-9(2)12(15)17-14-6-10-3-11(7-14)5-13(16,4-10)8-14/h10-11,16H,1,3-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIBFPKQHULHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

867296-29-5
Record name 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=867296-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20921703
Record name 3-Hydroxyadamantan-1-yl 2-methylprop-2-enoate
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Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyadamantan-1-yl methacrylate

CAS RN

115372-36-6
Record name 3-Hydroxy-1-adamantyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115372-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo(3.3.1.13,7)dec-1-yl ester
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Record name 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester
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Record name 3-Hydroxyadamantan-1-yl 2-methylprop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-1-methacryloyloxyadamantane
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Synthesis routes and methods I

Procedure details

A photoresist polymer for use in the lithographic evaluations (below) is prepared according to the following procedure. A solution of 1-isopropyl-adamantanyl methacrylate (IAM) (20 mmol), 1-ethylcyclopentyl methacrylate (ECPMA) (20 mmol), 2-oxo-tetrahydro-furan-3-yl methacrylate (α-GBLMA) (30 mmol), 3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8(or 9)-yl methacrylate (ODOTMA) (20 mmol), and 3-hydroxy-adamantanyl methacrylate (HAMA) (10 mmol) dissolved in 30 g of tetrahydrofuran (THF) is degassed by bubbling with nitrogen and charged to a 500 ml flask equipped with a condenser, nitrogen inlet and mechanical stirrer along with an additional 10 g of degassed THF. The solution is brought to reflux, and 5 g of dimethyl-2,2-azodiisobutyrate is dissolved in 5 g of THF and charged in to the flask. The polymerization mixture is then stirred for about 4 hours at reflux, after which time the reaction is diluted with 5 g of THF and the polymerization mixture cooled to room temperature. The polymer is precipitated by addition to 1.0 L of isopropanol, collected by filtration, re-precipitated by dissolving in 50 g THF and addition to another 1.0 L isopropanol, and collected and dried under vacuum at 45° C. for 48 h. to yield photoresist polymer poly(IAM/ECPMA/α-GBLMA/ODOTMA/HAMA). Mw=9,000.
Name
1-isopropyl-adamantanyl methacrylate
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-ethylcyclopentyl methacrylate (ECPMA, M1; 20 mmol), 1-isopropyl-adamantanyl methacrylate (IAM, M2; 20 mmol), 2-oxo-tetrahydro-furan-3-yl methacrylate (α-GBLMA, M3; 30 mmol), 3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8(or 9)-yl methacrylate (ODOTMA, M4; 20 mmol), and 3-hydroxy-adamantanyl methacrylate (HAMA, M5; 10 mmol) dissolved in 30 g of tetrahydrofuran (THF) is degassed by bubbling with nitrogen and charged to a 500 ml flask equipped with a condenser, nitrogen inlet and mechanical stirrer along with an additional 10 g of degassed THF. The solution is brought to reflux, and 6 g of dimethyl-2,2-azodiisobutyrate is dissolved in 5 g of THF and charged in to the flask. The polymerization mixture is then stirred for about 4 hours at reflux, after which time the reaction is diluted with 5 g of THF and the polymerization mixture cooled to room temperature. The polymer is precipitated by addition to 1.0 L of isopropanol, collected by filtration, re-precipitated by dissolving in 50 g THF and addition to another 1.0 L isopropanol, and collected and dried under vacuum at 45° C. for 48 h. to yield photoresist polymer poly(IAM/ECPMA/α-GBLMA/ODOTMA/HAMA). Mw=8,000.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
1-isopropyl-adamantanyl methacrylate
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1-ethylcyclopentyl methacrylate (ECPMA, M1; 20 mmol), 1-isopropyl-adamantanyl methacrylate (IAM, M2; 20 mmol), 2-oxo-tetrahydro-furan-3-ylmethacrylate (α-GBLMA, M3; 30 mmol), 3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8(or 9)-yl methacrylate (ODOTMA, M4; 20 mmol), and 3-hydroxy-adamantanyl methacrylate (HAMA, M5; 10 mmol) dissolved in 30 g of tetrahydrofuran (THF) was degassed by bubbling with nitrogen and charged to a 500 mL flask equipped with a condenser, nitrogen inlet and mechanical stirrer along with an additional 10 g of degassed THF. The solution was brought to reflux, and 6 g of dimethyl-2,2-azodiisobutyrate dissolved in 5 g of THF was charged to the flask. The polymerization mixture was then stirred for about 4 hours at reflux, after which time the reaction was diluted with 5 g of THF and the polymerization mixture cooled to room temperature. The polymer was precipitated by addition to 1.0 L of isopropanol, collected by filtration, re-precipitated by dissolving in 50 g THF and addition to another 1.0 L isopropanol, and collected and dried under vacuum at 45° C. for 48 hours to yield photoresist polymer poly(IAM/ECPMA/α-GBLMA/ODOTMA/HAMA). Mw=8,000.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
1-isopropyl-adamantanyl methacrylate
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
2-oxo-tetrahydro-furan-3-ylmethacrylate
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

1.4 g of the above obtained polymer was dissolved in 18.9 g of PGMEA in a round bottom flask. To the polymer solution approximately 40 mg of p-toluenesulfonic acid was added. After the acid was dissolved, 1.7 g of 1-methoxycyclohexene, 1.1 g of 2-methoxypropene and 0.5 g of dihydropyrane were added to the solution. The reaction was carried out at room temperature for a few days until the solution was clear. The reaction was then quenched with 5 g of basic active aluminum oxide. The quenched solution was filtered through 0.2 μm filter into a glass bottle.
[Compound]
Name
above obtained polymer
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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